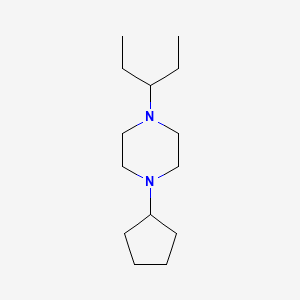

1-Cyclopentyl-4-(pentan-3-yl)piperazine

Description

1-Cyclopentyl-4-(pentan-3-yl)piperazine is a piperazine derivative featuring a cyclopentyl group at the 1-position and a branched pentan-3-yl substituent at the 4-position.

Properties

Molecular Formula |

C14H28N2 |

|---|---|

Molecular Weight |

224.39 g/mol |

IUPAC Name |

1-cyclopentyl-4-pentan-3-ylpiperazine |

InChI |

InChI=1S/C14H28N2/c1-3-13(4-2)15-9-11-16(12-10-15)14-7-5-6-8-14/h13-14H,3-12H2,1-2H3 |

InChI Key |

UAXOKGCBRZFWLU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1CCN(CC1)C2CCCC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Cyclopentyl-4-(pentan-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method involves the ring-opening of aziridines under the action of N-nucleophiles . Industrial production methods may vary, but they often involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Cyclopentyl-4-(pentan-3-yl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be substituted with various functional groups.

Cycloaddition: The compound can participate in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides to form triazoles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or ruthenium complexes, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted piperazines and heterocyclic compounds .

Scientific Research Applications

1-Cyclopentyl-4-(pentan-3-yl)piperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(pentan-3-yl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which can modulate neurological functions . Additionally, the compound may inhibit certain enzymes or proteins involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares 1-Cyclopentyl-4-(pentan-3-yl)piperazine with key analogues:

Key Observations

Lipophilicity and Pharmacokinetics: The pentan-3-yl and cyclopentyl groups in the target compound likely increase its logP value compared to analogues with polar substituents (e.g., nitro or ethoxy groups). This enhances blood-brain barrier penetration, suggesting CNS-targeted applications .

Reactivity and Metabolic Stability :

- Aliphatic substituents (e.g., pentan-3-yl) are less reactive than nitro or benzodioxol groups, reducing susceptibility to enzymatic degradation. This may extend half-life .

- Nitro-containing derivatives (e.g., C16H23N3O2) are prone to reduction reactions, forming bioactive amines in vivo, which could lead to prodrug applications .

Biological Activity :

- Aromatic substituents (e.g., benzodioxol, nitrobenzyl) enable interactions with receptors via hydrogen bonding or π-π stacking, often seen in serotonin or dopamine receptor modulators .

- Branched alkyl chains (e.g., pentan-3-yl) may favor interactions with hydrophobic binding pockets in enzymes or transporters .

Biological Activity

1-Cyclopentyl-4-(pentan-3-yl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is structurally related to various piperazine-based drugs, which are known for their diverse pharmacological profiles, including antipsychotic, antidepressant, and anxiolytic effects. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.

The mechanism of action of 1-Cyclopentyl-4-(pentan-3-yl)piperazine involves its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine. These interactions can lead to changes in mood, cognition, and behavior.

Biological Activity Overview

The biological activities of 1-Cyclopentyl-4-(pentan-3-yl)piperazine include:

- Antimicrobial Properties : Studies have indicated that piperazine derivatives exhibit antimicrobial effects against various bacterial strains. The specific activity of this compound against pathogens remains to be fully characterized.

- Anticancer Activity : Research on structurally similar Mannich bases has shown promising anticancer effects against human cancer cell lines such as HeLa and HepG2. The potential cytotoxicity of 1-Cyclopentyl-4-(pentan-3-yl)piperazine against cancer cells warrants investigation .

Antimicrobial Activity

A study focusing on the antimicrobial properties of piperazine derivatives found that compounds with similar structures often possess significant antibacterial and antifungal activities. The exact efficacy of 1-Cyclopentyl-4-(pentan-3-yl)piperazine needs further exploration through in vitro assays against specific microbial strains.

Anticancer Potential

In a comparative study on Mannich bases, several derivatives showed IC50 values lower than 2 μg/mL against various cancer cell lines, indicating strong cytotoxicity. Future research should assess whether 1-Cyclopentyl-4-(pentan-3-yl)piperazine exhibits similar or enhanced activity compared to these established compounds .

Neuropharmacological Effects

Given the structural similarities to known psychoactive agents, there is potential for this compound to influence neurotransmitter systems. Research into piperazine derivatives has highlighted their role in modulating serotonin receptors, which could translate into anxiolytic or antidepressant effects for 1-Cyclopentyl-4-(pentan-3-yl)piperazine.

Data Table: Biological Activities of Piperazine Derivatives

| Compound | Activity Type | IC50 (μg/mL) | Cell Line/Pathogen |

|---|---|---|---|

| 1-Cyclopentyl-4-(pentan-3-yl)piperazine | Antimicrobial | TBD | TBD |

| Mannich Base A | Anticancer | <2 | HeLa |

| Mannich Base B | Anticancer | <2 | HepG2 |

| Piperazine Derivative X | Neuropharmacological | TBD | Serotonin Receptor Modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.